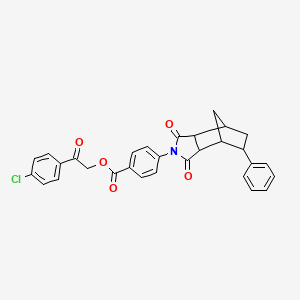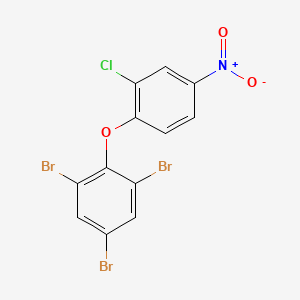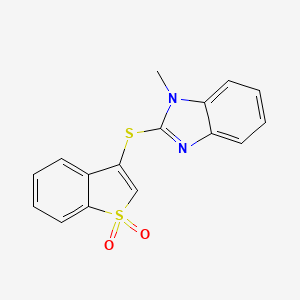![molecular formula C17H17BrN2O2 B12463294 4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12463294.png)
4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol est un composé organique qui présente un atome de brome, un cycle morpholine et un groupe phénol
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol implique généralement les étapes suivantes :
Formation de la liaison imine : Ceci est réalisé en faisant réagir la 4-(morpholin-4-yl)aniline avec le 4-bromo-3-formylphénol en présence d’un catalyseur acide. La réaction est effectuée dans un solvant tel que le méthanol ou l’éthanol à température ambiante.
Purification : Le produit brut est purifié par recristallisation ou chromatographie sur colonne pour obtenir le composé souhaité avec une grande pureté.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes de purification automatisés peut améliorer l’efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L’atome de brome peut être substitué par d’autres nucléophiles tels que les amines, les thiols ou les alcoolates.
Réactions d’oxydation : Le groupe phénol peut être oxydé pour former des quinones ou d’autres dérivés oxydés.
Réactions de réduction : La liaison imine peut être réduite pour former l’amine correspondante.
Réactifs et conditions courants
Réactions de substitution : Généralement effectuées dans des solvants aprotiques polaires tels que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) avec une base telle que le carbonate de potassium.
Réactions d’oxydation : Les agents oxydants courants comprennent le permanganate de potassium ou le peroxyde d’hydrogène.
Réactions de réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont couramment utilisés.
Principaux produits formés
Réactions de substitution : Les produits comprennent divers dérivés substitués selon le nucléophile utilisé.
Réactions d’oxydation : Les produits comprennent des quinones et d’autres composés phénoliques oxydés.
Réactions de réduction : Les produits comprennent les dérivés aminés correspondants.
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Chimie médicinale : Il est utilisé comme bloc de construction pour la synthèse d’agents thérapeutiques potentiels, en particulier ceux ciblant les maladies neurologiques et inflammatoires.
Synthèse organique : Il sert d’intermédiaire dans la synthèse de molécules organiques complexes.
Science des matériaux : Il est utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Applications De Recherche Scientifique
4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
Le mécanisme d’action du 4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol implique son interaction avec des cibles moléculaires spécifiques. Le groupe phénol peut former des liaisons hydrogène avec les protéines cibles, tandis que le cycle morpholine peut améliorer la solubilité et la biodisponibilité du composé. L’atome de brome peut participer à la liaison halogène, stabilisant davantage l’interaction avec la cible.
Comparaison Avec Des Composés Similaires
Composés similaires
4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol : Unique en raison de la présence du cycle morpholine et de l’atome de brome.
4-bromo-3-[(E)-{[4-(pipéridin-4-yl)phenyl]imino}methyl]phenol : Structure similaire, mais avec un cycle pipéridine au lieu d’un cycle morpholine.
4-chloro-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol : Structure similaire, mais avec un atome de chlore au lieu d’un atome de brome.
Unicité
La présence du cycle morpholine dans le this compound améliore sa solubilité et sa biodisponibilité, ce qui en fait un composé précieux en chimie médicinale. L’atome de brome offre également une réactivité unique, permettant une fonctionnalisation et une dérivatisation supplémentaires.
Propriétés
Formule moléculaire |
C17H17BrN2O2 |
|---|---|
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
4-bromo-3-[(4-morpholin-4-ylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C17H17BrN2O2/c18-17-6-5-16(21)11-13(17)12-19-14-1-3-15(4-2-14)20-7-9-22-10-8-20/h1-6,11-12,21H,7-10H2 |
Clé InChI |
ZDQWPDIUCKURIP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC=C(C=C2)N=CC3=C(C=CC(=C3)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3-amino-5-methylcyclohexyl)pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide dihydrochloride](/img/structure/B12463211.png)
![4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12463217.png)
![4-bromo-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide](/img/structure/B12463223.png)
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12463225.png)

![5-[2-[[1-[[6-Amino-1-[[4-amino-1-[2-[2-[2-[[[1-[[1-[2-[2-[2-[[2-[[2-[[(1-amino-3-hydroxypropan-2-yl)amino]methyl]pyrrolidin-1-yl]methyl]pyrrolidin-1-yl]methyl]pyrrolidin-1-yl]ethylamino]ethylamino]-3-hydroxypropan-2-yl]amino]-3-hydroxypropan-2-yl]amino]methyl]pyrrolidin-1-yl]ethylamino]ethylamino]-4-oxobutan-2-yl]amino]hexan-2-yl]amino]-4-methylpentan-2-yl]amino]ethylamino]-4-[[2-[2-[[2-(ethylamino)-4-methylpentyl]amino]ethylamino]-3-methylpentyl]amino]pentanoic acid](/img/structure/B12463236.png)
![2-{[(4-Fluorophenyl)carbamothioyl]amino}benzamide](/img/structure/B12463242.png)
![N-tert-butyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B12463257.png)

![1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463267.png)
![N-[2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide](/img/structure/B12463268.png)



